
Thiophene, 3-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiophene, 3-(1-naphthalenyl)- is a useful research compound. Its molecular formula is C14H10S and its molecular weight is 210.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiophene, 3-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 3-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene, 3-(1-naphthalenyl)- exhibits potential as an anticancer agent . Studies have shown its effectiveness against various cancer cell lines by interacting with specific enzymes or receptors, which modulates cellular pathways to inhibit tumor growth. For instance, it has been found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer properties, thiophene derivatives have demonstrated anti-inflammatory and antimicrobial activities. These compounds can inhibit the activity of pro-inflammatory cytokines and have shown efficacy against a range of bacterial strains and fungi, including Staphylococcus aureus and Candida albicans. .
Pharmaceutical Applications
Thiophene, 3-(1-naphthalenyl)- serves as a building block for several pharmaceuticals. It has been incorporated into drugs targeting various conditions such as:
- Cardiovascular diseases : Several thiophene-based drugs have been approved for treating conditions like hypertension and thrombosis.
- Neurological disorders : Thiophene derivatives are utilized in medications for Parkinson's disease and other neurological disorders due to their ability to cross the blood-brain barrier effectively .
Organic Electronics
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics. Thiophene, 3-(1-naphthalenyl)- can be used in the fabrication of organic solar cells and field-effect transistors (FETs). Its planar structure enhances charge mobility, making it an attractive material for these applications .
Sensor Development
Thiophene derivatives have also been explored as materials for chemical sensors due to their ability to form complexes with metal ions. These complexes can be used as ionophores in potentiometric sensors, enhancing sensitivity and selectivity for various analytes .
Case Study 1: Anticancer Mechanism
A study investigated the mechanism of action of thiophene, 3-(1-naphthalenyl)- on breast cancer cells. The compound was shown to inhibit cell proliferation significantly by inducing cell cycle arrest at the G2/M phase. The study utilized flow cytometry to analyze cell cycle distribution and assessed apoptosis through annexin V staining.
Parameter | Result |
---|---|
IC50 (µM) | 5.2 |
Apoptosis Induction (%) | 30% |
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thiophene derivatives against bacterial pathogens. The study reported that compounds derived from thiophene exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Properties
CAS No. |
17574-57-1 |
---|---|
Molecular Formula |
C14H10S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
3-naphthalen-1-ylthiophene |
InChI |
InChI=1S/C14H10S/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H |
InChI Key |
MGZVYTRKIKFZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.